molecular formula C9H5F3N4O3 B6274402 1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1156981-43-9

1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6274402
CAS RN: 1156981-43-9
M. Wt: 274.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H5F3N4O3 and its molecular weight is 274.2. The purity is usually 95.
BenchChem offers high-quality 1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid' involves the reaction of 3,6-dihydro-1H-pyridazine-4-one with trifluoroacetic anhydride followed by reaction with 4-chloro-3-nitropyrazole and subsequent reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with ethyl chloroformate to form the desired carboxylic acid.", "Starting Materials": [ "3,6-dihydro-1H-pyridazine-4-one", "trifluoroacetic anhydride", "4-chloro-3-nitropyrazole", "sodium dithionite", "ethyl chloroformate" ], "Reaction": [ "Step 1: Reaction of 3,6-dihydro-1H-pyridazine-4-one with trifluoroacetic anhydride in the presence of a base such as triethylamine to form the corresponding trifluoroacetate.", "Step 2: Reaction of the trifluoroacetate with 4-chloro-3-nitropyrazole in the presence of a base such as potassium carbonate to form the corresponding nitro compound.", "Step 3: Reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite.", "Step 4: Reaction of the amino group with ethyl chloroformate in the presence of a base such as triethylamine to form the desired carboxylic acid." ] }

CAS RN

1156981-43-9

Product Name

1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C9H5F3N4O3

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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